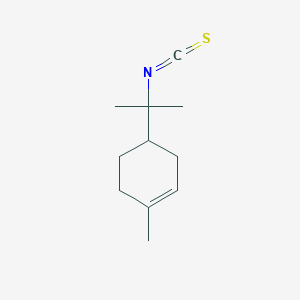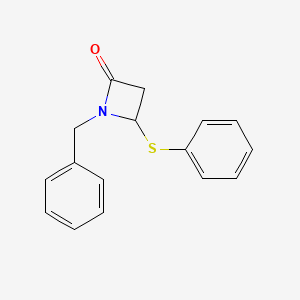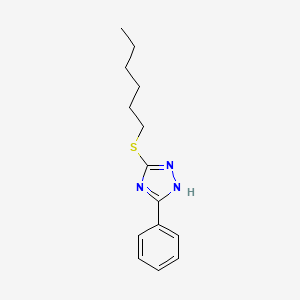
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the hexylsulfanyl and phenyl groups in the triazole ring imparts unique chemical and physical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-5-phenyl-1H-1,2,4-triazole with hexylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hexylsulfanyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- 3-(Ethylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- 3-(Butylsulfanyl)-5-phenyl-1H-1,2,4-triazole
Uniqueness
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole is unique due to the presence of the hexylsulfanyl group, which imparts higher lipophilicity compared to its shorter alkyl chain analogs. This increased lipophilicity can enhance its biological activity and make it more effective in penetrating cell membranes. Additionally, the phenyl group provides a site for further functionalization, allowing for the development of derivatives with tailored properties for specific applications.
Properties
CAS No. |
126891-37-0 |
|---|---|
Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
3-hexylsulfanyl-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3S/c1-2-3-4-8-11-18-14-15-13(16-17-14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,15,16,17) |
InChI Key |
PFRYNKNAVJFECC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


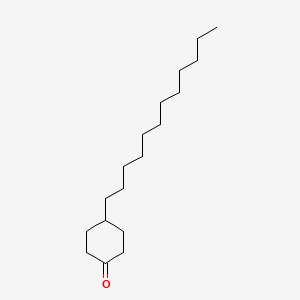
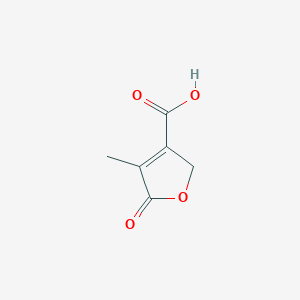
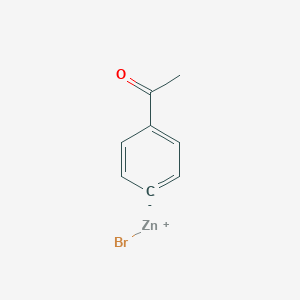
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
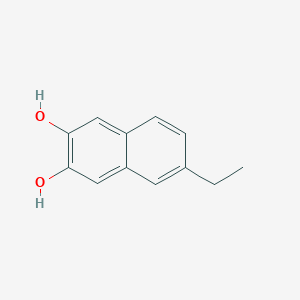
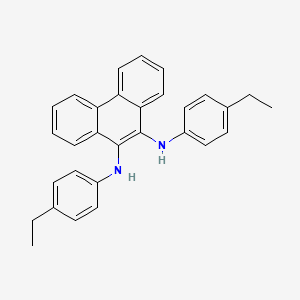
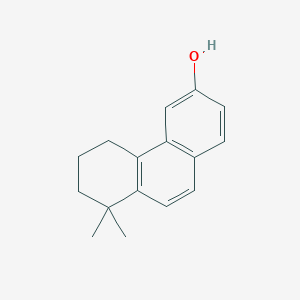
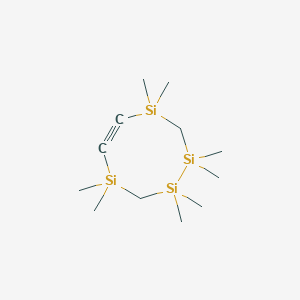
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
